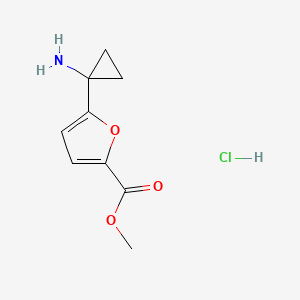

Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18123840

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNO3 |

|---|---|

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | methyl 5-(1-aminocyclopropyl)furan-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H |

| Standard InChI Key | QZRHQFIXLUPBLO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(O1)C2(CC2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the following key features:

-

Furan backbone: A five-membered ring with oxygen at the 1-position.

-

Methyl carboxylate group: Located at the 2-position, contributing to electrophilic reactivity.

-

1-Aminocyclopropyl moiety: A strained cyclopropane ring with an amine group, enabling hydrogen bonding and conformational rigidity.

-

Hydrochloride counterion: Enhances crystallinity and aqueous solubility .

The SMILES notation COC(=O)C1=CC=C(O1)C2(CC2)N.Cl accurately represents its connectivity .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₂ClNO₃ | |

| Molecular weight | 217.65 g/mol | |

| CAS number | 2551115-86-5 | |

| Purity (commercial) | ≥95% | |

| SMILES | COC(=O)c1ccc(o1)C1(N)CC1.Cl |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Furan-2-carboxylic acid functionalization: Methylation of the carboxyl group using methanol under acidic conditions yields methyl furan-2-carboxylate.

-

Cyclopropane introduction: Reaction with 1-aminocyclopropane via nucleophilic substitution or [2+1] cycloaddition, often catalyzed by transition metals like palladium.

-

Hydrochloride salt formation: Treatment with hydrochloric acid precipitates the final product .

Key reaction parameters include temperature (typically 50–80°C), inert atmosphere (N₂ or Ar), and stoichiometric control to minimize byproducts.

Biological Activities and Research Applications

Enzyme Inhibition Mechanisms

The compound’s amine and carboxylate groups enable interactions with enzymatic active sites. Preliminary in vitro studies suggest inhibitory effects on:

-

Cyclooxygenase-2 (COX-2): A key enzyme in prostaglandin biosynthesis, linked to inflammation.

-

Monoamine oxidases (MAOs): Targets for neurodegenerative disease therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume